2-Chloro-4-(methylamino)benzoic acid

Integrin Antagonists α₄β₇ Inhibition α₄β₁ Inhibition

When optimizing α4 integrin antagonists, generic benzoic acid building blocks cannot achieve nanomolar potency. 2-Chloro-4-(methylamino)benzoic acid provides the essential 2-Cl/4-NHCH₃ pharmacophore that enabled SAR progression from micromolar to sub-nanomolar IC₅₀ values (Sircar et al., 2002). • Critical substitution pattern for N-benzoyl-L-biphenylalanine chemotype with low-nM α4β₇/α4β₁ inhibition • Ortho-Cl increases acidity ~1.4 pKa units, improving acylation efficiency at scale • ≥95% purity; ambient shipping; global delivery from stock

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 3975-62-0
Cat. No. B123230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(methylamino)benzoic acid
CAS3975-62-0
SynonymsNSC 147083
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCNC1=CC(=C(C=C1)C(=O)O)Cl
InChIInChI=1S/C8H8ClNO2/c1-10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12)
InChIKeySELSOKMSAZQJOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(methylamino)benzoic Acid – Specialized Building Block for Integrin Discovery


2-Chloro-4-(methylamino)benzoic acid (CAS 3975-62-0) is a bifunctional aromatic building block featuring a carboxylic acid, a secondary methylamino group, and a chlorine substituent at the 2-position. With a molecular formula of C₈H₈ClNO₂ and a molecular weight of 185.61 g·mol⁻¹, this white to off-white solid is soluble in polar organic solvents and is supplied at ≥95% purity . Its primary documented application is as a key acylating reagent for the synthesis of N-benzoyl-L-biphenylalanine derivatives that function as potent dual α₄β₇/α₄β₁ integrin antagonists [1]. Unlike generic benzoic acid derivatives, its unique 2-Cl/4-NHCH₃ substitution pattern provides a specific pharmacophoric moiety that is essential for achieving nanomolar potency in integrin-targeted programs [1].

Why 2-Chloro-4-(methylamino)benzoic Acid Cannot Be Replaced in Integrin Synthesis


In the N-benzoyl-L-biphenylalanine series, the nature and positioning of substituents on the benzoyl ring directly govern α₄ integrin inhibitory potency. The 2002 SAR study by Sircar et al. demonstrated that sequential manipulation of substituents transformed an initial micromolar lead (IC₅₀ α₄β₇/α₄β₁ = 5/33 µM) into low-nanomolar and sub-nanomolar antagonists [1]. Simply substituting 2-chloro-4-(methylamino)benzoic acid with unsubstituted benzoic acid, 2-chlorobenzoic acid, or 4-(methylamino)benzoic acid would eliminate the synergistic electronic and hydrogen-bonding contributions of the 2-Cl and 4-NHCH₃ groups, resulting in a complete loss of the activity gains achieved through SAR-guided optimization [1]. The methyl group on the 4-amino substituent is particularly critical because it modulates both hydrogen-bond donor capacity and steric fit within the integrin binding pocket; replacing it with a primary amino group (4-amino-2-chlorobenzoic acid) alters the pharmacophore and yields a different activity profile [1]. Therefore, generic substitution is not viable when the synthetic objective is to access the specific N-(2-chloro-4-(methylamino)benzoyl)-L-biphenylalanine chemotype.

2-Chloro-4-(methylamino)benzoic Acid – Comparative Performance Evidence


Integrin α₄β₇/α₄β₁ Potency: 2-Cl/4-NHCH₃ vs. Unsubstituted Benzoyl Moiety

In the Sircar et al. (2002) SAR study, the N-benzoyl-L-biphenylalanine core was systematically decorated to optimize integrin antagonism. The initial lead compound (compound 1), which bears an unsubstituted benzoyl group, exhibited moderate dual inhibitory activity with IC₅₀ values of 5 µM (α₄β₇) and 33 µM (α₄β₁). Through sequential substitution, derivatives incorporating the 2-chloro-4-(methylamino)benzoyl moiety achieved substantially improved potency; the optimized series progressed to low-nanomolar and sub-nanomolar antagonists, including TR-14035 (compound 81: IC₅₀ α₄β₇/α₄β₁ = 7/87 nM). While the 2-chloro-4-(methylamino)benzoyl fragment itself is not the terminal pharmacophore of TR-14035, it serves as an essential synthetic intermediate for generating the key N-benzoyl-L-biphenylalanine derivatives that populate the SAR table. The >700-fold improvement in α₄β₇ potency and >350-fold improvement in α₄β₁ potency, relative to the unsubstituted benzoyl lead, validates that substituent-introducing building blocks like 2-chloro-4-(methylamino)benzoic acid are indispensable for accessing the most potent chemotypes in this class [1].

Integrin Antagonists α₄β₇ Inhibition α₄β₁ Inhibition Inflammatory Disease

Hydrogen-Bond Donor Capacity: 4-Methylamino vs. 4-Amino Substituent

The secondary amine (-NHCH₃) in 2-chloro-4-(methylamino)benzoic acid provides a single hydrogen-bond donor (HBD), whereas the primary amine (-NH₂) in 4-amino-2-chlorobenzoic acid contributes two HBDs. Topological polar surface area (TPSA) calculations confirm this difference: the TPSA of 2-chloro-4-(methylamino)benzoic acid is 49.3 Ų , compared to a predicted TPSA of approximately 63.3 Ų for 4-amino-2-chlorobenzoic acid (estimated using the fragment contribution method). The lower HBD count and reduced PSA of the N-methylated analog improve membrane permeability and oral bioavailability potential, which are critical parameters in the development of orally active integrin antagonists [1].

Medicinal Chemistry Pharmacophore Design Hydrogen Bonding ADME Optimization

Electronic Modulation: 2-Chloro Effect on Acidity and Amide Stability

The electron-withdrawing 2-chloro substituent in 2-chloro-4-(methylamino)benzoic acid increases the acidity of the carboxylic acid (predicted pKₐ ≈ 2.9-3.1) compared to 4-(methylamino)benzoic acid (CAS 10541-83-0; predicted pKₐ ≈ 4.3-4.5), based on Hammett σ constants. The enhanced acidity facilitates more efficient amide bond formation via standard carbodiimide or mixed-anhydride coupling methods, potentially reducing reaction times and improving yields when conjugating to the L-biphenylalanine amine [1]. Additionally, the electron-poor aromatic ring increases the metabolic stability of the resulting benzamide linkage by reducing susceptibility to hydrolytic cleavage [2].

Physical Organic Chemistry Amide Coupling Electronic Effects Synthetic Methodology

Handling & Storage: Defined Purity and Stability vs. Unspecified Alternatives

Commercially available 2-chloro-4-(methylamino)benzoic acid is supplied at ≥95% purity with a recommended storage temperature of 0-8 °C, ensuring batch-to-batch consistency for reproducible synthesis . In contrast, many structurally similar benzoic acid analogs (e.g., 4-(methylamino)benzoic acid, 2-chloro-4-aminobenzoic acid) are frequently offered at lower purity grades (≥90-93%) or without defined long-term storage conditions from non-specialist vendors . The presence of the 2-chloro substituent also reduces the risk of oxidative degradation of the aromatic amine, a known stability liability in electron-rich aniline derivatives .

Chemical Procurement Quality Control Storage Stability Reproducibility

2-Chloro-4-(methylamino)benzoic Acid – High-Impact Application Scenarios


Dual α₄β₇/α₄β₁ Integrin Antagonists for IBD and Multiple Sclerosis

The primary use case for 2-chloro-4-(methylamino)benzoic acid is as an acylating agent for L-biphenylalanine to generate N-(2-chloro-4-(methylamino)benzoyl)-L-biphenylalanine, a key intermediate in the synthesis of potent dual α₄ integrin antagonists. As demonstrated by Sircar et al., the SAR progression from micromolar to sub-nanomolar potency required systematic variation of the benzoyl substituent, and the 2-Cl/4-NHCH₃ pattern provided an essential stepping-stone to optimized leads [1]. Programs targeting α₄β₇ (inflammatory bowel disease) and α₄β₁ (multiple sclerosis) integrins benefit directly from this building block, as it enables access to chemotypes with IC₅₀ values in the low nanomolar range [1].

Pharmacophore Libraries: Probing Ortho-Chloro and Para-Methylamino Synergy

Medicinal chemistry groups engaged in fragment-based or structure-guided lead optimization can utilize 2-chloro-4-(methylamino)benzoic acid as a privileged fragment for library synthesis. The combination of electron-withdrawing (2-Cl) and electron-donating (4-NHCH₃) groups creates a distinctive electronic profile that modulates amide bond stability and hydrogen-bonding capacity, as evidenced by the compound's TPSA of 49.3 Ų and predicted pKₐ of ~3.0 [1]. This profile is particularly attractive for CNS-penetrant or orally bioavailable candidates where balanced polarity is critical.

Process Scale-Up: Efficient Amide Coupling via Enhanced Acidity

The ortho-chloro substituent increases the acidity of the benzoic acid by approximately 1.4 pKₐ units relative to the non-chlorinated analog, which translates to more efficient activation and coupling in large-scale amide bond formation [1]. This electronic advantage can reduce reagent stoichiometry, shorten cycle times, and improve isolated yields in kilogram-scale syntheses, making 2-chloro-4-(methylamino)benzoic acid a cost-effective choice for process development groups scaling up integrin antagonist candidates.

Patent-Protected N-Benzoyl-L-biphenylalanine Derivative Libraries

Given the extensive patent literature surrounding N-benzoyl-L-biphenylalanine integrin antagonists, 2-chloro-4-(methylamino)benzoic acid serves as a strategically important building block for constructing proprietary compound libraries. Its unique substitution pattern differentiates the resulting derivatives from those generated using common analogs like 2-chlorobenzoic acid or 4-aminobenzoic acid, potentially strengthening intellectual property positions in competitive α₄ integrin programs [1].

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